Methyl 4-(1-hydroxyethyl)-2-methylbenzoate
Description
Methyl 4-(1-hydroxyethyl)-2-methylbenzoate is a substituted benzoate ester featuring a hydroxyethyl group at the para position and a methyl group at the ortho position of the aromatic ring.
Properties
IUPAC Name |
methyl 4-(1-hydroxyethyl)-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6,8,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJYMRFXHBVNPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Strategy
A potential synthesis strategy for Methyl 4-(1-hydroxyethyl)-2-methylbenzoate could involve the following steps:
Preparation of 2-Methylbenzoic Acid : This could be achieved through various methods, including the oxidation of 2-methylbenzyl alcohol or the reduction of 2-methylbenzoyl chloride.
Esterification : React 2-methylbenzoic acid with methanol in the presence of an acid catalyst to form methyl 2-methylbenzoate.
Hydroxyalkylation : Introduce the 1-hydroxyethyl group through a reaction with acetaldehyde or a similar reagent.
Reaction Conditions and Reagents
The conditions and reagents used in these reactions are crucial for their success. For esterification, hydrochloric acid or sulfuric acid can be used as catalysts. For hydroxyalkylation, a suitable catalyst such as an acid or base might be required.
Data Tables and Research Findings
While specific data on this compound is scarce, related compounds provide useful insights. For example, the synthesis of methyl esters typically involves refluxing the carboxylic acid in methanol with a catalyst.
| Compound | Reaction Conditions | Yield |
|---|---|---|
| Methyl 4-hydroxy-3,5-dimethoxybenzoate | Reflux in methanol with sulfuric acid | 84% |
| Methyl 4-(aminomethyl)benzoate | Esterification with hydrochloric acid | >85% |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-hydroxyethyl)-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl and hydroxyethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Formation of 4-(1-oxoethyl)-2-methylbenzoic acid.
Reduction: Formation of 4-(1-hydroxyethyl)-2-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 4-(1-hydroxyethyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(1-hydroxyethyl)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Methyl 4-(1-hydroxyethyl)-2-methylbenzoate, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Polar groups (hydroxyethyl, acetamido) improve solubility in polar solvents and may enhance biological activity. For instance, chloroform extracts of Artemisia scopaeformis containing hydroxyethyl-substituted fluorenes exhibited antimicrobial and antioxidant properties .
Synthetic Utility: Methyl 4-benzyloxy-2-hydroxybenzoate is critical in liquid crystal synthesis due to its rigid, planar structure and hydrogen-bonding capacity . (S)-Methyl 4-(1-aminoethyl)benzoate serves as a chiral intermediate, achieving high yields (83%) via optimized heating protocols .
Biological Activity
Methyl 4-(1-hydroxyethyl)-2-methylbenzoate is an organic compound with notable biological activities and potential applications in various fields, including chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C10H12O3
- CAS Number: 1823311-32-5
- Structural Features: The compound features a methyl ester group, a hydroxyethyl group, and a methyl group attached to a benzene ring. This unique structure contributes to its reactivity and interaction with biological systems.
The biological activity of this compound primarily arises from its interactions with biomolecules. Key mechanisms include:
- Hydrogen Bonding: The hydroxyethyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
- Ester Hydrolysis: The ester group can undergo hydrolysis to release benzoic acid derivatives, which may interact with various enzymes and receptors.
- Oxidative Stress Modulation: Preliminary studies suggest that this compound may influence pathways related to oxidative stress, potentially acting as an antioxidant.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity: It has been studied for its potential to modulate oxidative stress responses in cells by influencing the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative damage .
- Antimicrobial Properties: Some studies have indicated that derivatives of methyl benzoate compounds possess antimicrobial activity against various pathogens, suggesting potential applications in pharmaceuticals and food preservation.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are needed to elucidate these interactions fully.
Case Studies and Experimental Data
- Oxidative Stress Studies:
-
Antimicrobial Testing:
- In vitro testing demonstrated that derivatives of methyl benzoate compounds exhibit varying degrees of antimicrobial activity against bacteria such as E. coli and Staphylococcus aureus. These findings underscore the potential use of such compounds in developing new antimicrobial agents.
- Enzyme Interaction Studies:
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 4-(1-hydroxyethyl)benzoate | Antioxidant, Enzyme Inhibition | Hydroxyethyl group enhances solubility |
| Methyl 4-(1-hydroxyethyl)-3-methylbenzoate | Antimicrobial | Different positioning of substituents affects activity |
| Methyl 4-(1-hydroxyethyl)-2-ethylbenzoate | Limited studies available | Variations in alkyl chain length influence properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
